Ethyl 2-chloro-3-oxopropanoate
CAS No.: 33142-21-1
Cat. No.: VC20751925
Molecular Formula: C5H7ClO3
Molecular Weight: 150.56 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 33142-21-1 |
---|---|
Molecular Formula | C5H7ClO3 |
Molecular Weight | 150.56 g/mol |
IUPAC Name | ethyl 2-chloro-3-oxopropanoate |
Standard InChI | InChI=1S/C5H7ClO3/c1-2-9-5(8)4(6)3-7/h3-4H,2H2,1H3 |
Standard InChI Key | DWXKSCKBUSAOKS-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(C=O)Cl |
Canonical SMILES | CCOC(=O)C(C=O)Cl |
Ethyl 2-chloro-3-oxopropanoate, also known as ethyl 2-chloro-3-oxopropionate, is a versatile organic compound with the chemical formula C5H7ClO3 and a molecular weight of 150.56 g/mol . This compound is widely used in various fields, including organic synthesis, peptide synthesis, and as a precursor for herbicides.
Synthesis Methods
Ethyl 2-chloro-3-oxopropanoate can be synthesized through several methods:
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Reaction with Phosphorus Pentachloride: A common method involves reacting ethyl acetoacetate with phosphorus pentachloride. This reaction is straightforward and yields the desired compound efficiently.
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Use of Ethyl Chloroacetate and Ethyl Formate: Another method involves using ethyl chloroacetate and ethyl formate in the presence of sodium ethoxide. This approach highlights the versatility of ethyl 2-chloro-3-oxopropanoate in synthetic routes.
Applications
Ethyl 2-chloro-3-oxopropanoate has diverse applications across multiple fields:
Herbicide Development
Derivatives of ethyl 2-chloro-3-oxopropanoate have been explored for their herbicidal properties. These compounds show selective post-emergent herbicidal activity by interfering with metabolic pathways in plants.
Organic Synthesis
Ethyl 2-chloro-3-oxopropanoate derivatives are used to create cyclopropane ester derivatives. They react with various nucleophiles, leading to high yields of the desired products, making them valuable building blocks in synthetic chemistry.
Peptide Synthesis
A modified Yamaguchi reagent based on ethyl 2-chloro-3-oxopropanoate is used in peptide synthesis. This method avoids racemization and can be recycled, offering an alternative to traditional coupling reagents.
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